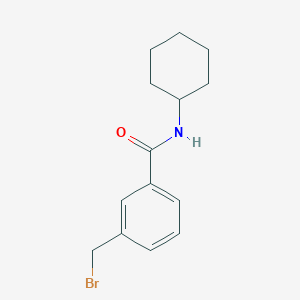

3-(bromomethyl)-N-cyclohexylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

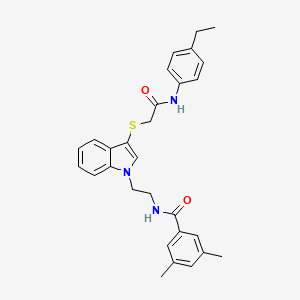

The compound "3-(bromomethyl)-N-cyclohexylbenzamide" is a brominated benzamide with a cyclohexyl group attached to the nitrogen atom of the amide bond. While the provided papers do not directly discuss this compound, they do provide insights into similar brominated benzamides and related structures, which can be useful for understanding the chemical behavior and properties of "3-(bromomethyl)-N-cyclohexylbenzamide".

Synthesis Analysis

The synthesis of brominated benzamides and related compounds can be achieved through various methods. For instance, the synthesis of 3-(bromomethylene)isobenzofuran-1(3H)-ones from 2-alkynylbenzoic acids through regioselective bromocyclization indicates that bromine can be introduced into benzamide structures in a controlled manner . Similarly, the synthesis of 3H-labeled benzamides using lithium borotritide suggests that specific isotopic labeling can be achieved in the synthesis of benzamide derivatives . These methods could potentially be adapted for the synthesis of "3-(bromomethyl)-N-cyclohexylbenzamide".

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be determined using X-ray crystallography. For example, the crystal structure analysis of N-(p-methoxyphenyl-3-propyl)-p-bromobenzamide revealed two crystalline polymorphs, both belonging to the monoclinic system, with differences in molecular packing . This suggests that "3-(bromomethyl)-N-cyclohexylbenzamide" may also exhibit polymorphism, which could affect its physical properties and reactivity.

Chemical Reactions Analysis

Brominated benzamides can undergo further chemical transformations. The products from the synthesis of 3-(bromomethylene)isobenzofuran-1(3H)-ones can be elaborated via palladium-catalyzed cross-coupling reactions or converted into other heterocycles . This indicates that "3-(bromomethyl)-N-cyclohexylbenzamide" may also be a versatile intermediate for the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be characterized by various spectroscopic methods, such as NMR, IR, and GC-MS, as well as by elemental analysis and X-ray analysis . These techniques can be used to confirm the structure and purity of synthesized compounds. The presence of a bromine atom in the structure of "3-(bromomethyl)-N-cyclohexylbenzamide" would likely influence its reactivity, particularly in electrophilic aromatic substitution reactions.

科学的研究の応用

Organic Synthesis

Synthesis of Non-Peptide Small Molecular Antagonist Benzamide Derivatives : This study discusses the synthesis of benzamide derivatives, using bromomethyl compounds as intermediates, showing their potential as non-peptide CCR5 antagonists with biological activity (Bi, 2015).

Synthesis of Substituted D,L-Phenylglycines : The amidoalkylation of benzylchloride and N-benzylbenzamide using compounds like p-bromomethyl-d,l-phenylglycines demonstrates the versatility of bromomethyl compounds in creating complex organic molecules (Ben-Ishai et al., 1977).

Materials Science

Hyperbranched Polyethers Synthesis : In this research, 5-(Bromomethyl)-1,3-dihydroxybenzene was used for synthesizing polymers, indicating the utility of bromomethyl compounds in polymer science (Uhrich et al., 1992).

Fabrication of Crosslinked Polybenzimidazole Membranes : Bromomethyls containing crosslinkers were used to covalently crosslink polybenzimidazole membranes for high temperature proton exchange membrane fuel cells, demonstrating an application in energy technology (Yang et al., 2018).

特性

IUPAC Name |

3-(bromomethyl)-N-cyclohexylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrNO/c15-10-11-5-4-6-12(9-11)14(17)16-13-7-2-1-3-8-13/h4-6,9,13H,1-3,7-8,10H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBGUIQWHJGHALR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

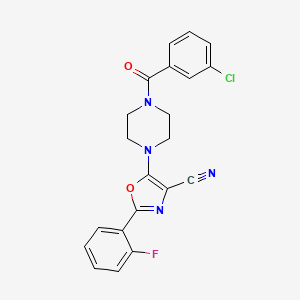

C1CCC(CC1)NC(=O)C2=CC=CC(=C2)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(bromomethyl)-N-cyclohexylbenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]acetic acid](/img/structure/B2501884.png)

![N-(2,5-dimethoxyphenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2501885.png)

![N-(4-fluorophenyl)-2-(8-oxo-7-tosyl-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)acetamide](/img/structure/B2501891.png)

![3-benzyl-1-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-4-hydroxy-2(1H)-pyridinone](/img/structure/B2501892.png)

![2-phenyl-N-[2-(phenylsulfanyl)ethyl]acetamide](/img/structure/B2501894.png)

![2-[3-(Dimethylamino)phenyl]-1-[(4-fluorosulfonyloxyphenyl)carbamoyl]pyrrolidine](/img/structure/B2501906.png)